2-Bromo-5-(isopropylsulfonyl)pyridine
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Overview
Description
2-Bromo-5-(isopropylsulfonyl)pyridine is a heterocyclic aromatic compound with the molecular formula C₈H₁₀BrNO₂S. It is a derivative of pyridine, where the bromine atom is substituted at the second position and the isopropylsulfonyl group at the fifth position. This compound is primarily used in research and development, particularly in the synthesis of more complex organic molecules .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its primary targets could be organoboron reagents used in these reactions.
Mode of Action
In the context of sm cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the formation of a new bond with the target, while transmetalation involves the transfer of an organic group from boron to another metal .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-5-(isopropylsulfonyl)pyridine are likely related to the SM cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of these reactions can lead to the synthesis of a wide variety of organic compounds.
Result of Action
In the context of sm cross-coupling reactions, the compound can facilitate the formation of carbon-carbon bonds, leading to the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(isopropylsulfonyl)pyridine typically involves the bromination of 5-(isopropylsulfonyl)pyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(isopropylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The isopropylsulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5-(isopropylsulfonyl)pyridine is widely used in scientific research due to its versatility as a building block in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A simpler derivative of pyridine with only a bromine atom at the second position.
5-(Isopropylsulfonyl)pyridine: Lacks the bromine atom but contains the isopropylsulfonyl group.
2-Chloro-5-(isopropylsulfonyl)pyridine: Similar structure but with a chlorine atom instead of bromine
Uniqueness
2-Bromo-5-(isopropylsulfonyl)pyridine is unique due to the combination of the bromine atom and the isopropylsulfonyl group, which imparts distinct reactivity and properties. This combination allows for selective reactions and the synthesis of complex molecules that may not be achievable with other similar compounds .
Properties
IUPAC Name |
2-bromo-5-propan-2-ylsulfonylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6(2)13(11,12)7-3-4-8(9)10-5-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEABPHLOPKUYNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CN=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681068 |
Source
|
Record name | 2-Bromo-5-(propane-2-sulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245648-96-7 |
Source
|
Record name | 2-Bromo-5-(propane-2-sulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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